molecular formula C29H50O2 B1252344 7beta-Hydroxysitosterol CAS No. 15140-59-7

7beta-Hydroxysitosterol

Cat. No.: B1252344
CAS No.: 15140-59-7
M. Wt: 430.7 g/mol
InChI Key: SXJVFYZNUGGHRG-PZHNMUJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-hydroxysitosterol is a steroid. It has a role as a metabolite. It derives from a hydride of a stigmastane.

Scientific Research Applications

1. Cancer Research

7beta-Hydroxysitosterol has been studied for its potential in cancer research. It induces apoptosis in human colon cancer cells, highlighting its role in targeting cancer cell proliferation (Roussi et al., 2006). Another study found that this compound, along with 7beta-hydroxycholesterol, triggers apoptosis in human colon cancer cells, suggesting a caspase-dependent process (Roussi et al., 2006).

2. Neuroprotection

Research indicates that 7beta-hydroxy epiandrosterone, a derivative of this compound, exhibits neuroprotective effects. It potentially offers therapeutic potential in neurodegenerative conditions such as Alzheimer's disease (Dudas et al., 2004).

3. Metabolic and Hormonal Studies

This compound is also relevant in studies of metabolic and hormonal imbalances. It is associated with lower sperm quality, indicating its potential role in fertility research (Vitku et al., 2018).

4. Cardiovascular Health

The compound has been linked to cardiovascular health. It was found in high concentrations in normocholesterolemic atherosclerotic patients, suggesting its potential as a marker in lipid metabolism disorders (Prunet et al., 2006).

5. Enzymatic Activity and Metabolism

This compound is involved in enzymatic activity studies. It is metabolized by 11beta-hydroxysteroid dehydrogenase type 1 in hepatic metabolism, showing species-specific differences in metabolism between rats, humans, and hamsters (Schweizer et al., 2004). Another study highlighted the enzymatic properties of 11beta-hydroxysteroid dehydrogenase type 1 across different species, including its interaction with this compound (Arampatzis et al., 2005).

6. Glucocorticoid Activity

In studies of glucocorticoid activity, this compound showed effects on the modulation of glucocorticoids in adipocytes, indicating its potential influence in obesity and metabolic syndrome (Wamil et al., 2008).

Properties

CAS No.

15140-59-7

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,26+,27+,28+,29-/m1/s1

InChI Key

SXJVFYZNUGGHRG-PZHNMUJHSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta-Hydroxysitosterol
Reactant of Route 2
7beta-Hydroxysitosterol
Reactant of Route 3
7beta-Hydroxysitosterol
Reactant of Route 4
7beta-Hydroxysitosterol
Reactant of Route 5
7beta-Hydroxysitosterol
Reactant of Route 6
7beta-Hydroxysitosterol

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